1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone
Brand Name: Vulcanchem
CAS No.: 184643-69-4
VCID: VC2041255
InChI: InChI=1S/C7H5BrCl3NO/c1-12-3-4(8)2-5(12)6(13)7(9,10)11/h2-3H,1H3
SMILES: CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)Br
Molecular Formula: C7H5BrCl3NO
Molecular Weight: 305.4 g/mol

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone

CAS No.: 184643-69-4

Cat. No.: VC2041255

Molecular Formula: C7H5BrCl3NO

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone - 184643-69-4

CAS No. 184643-69-4
Molecular Formula C7H5BrCl3NO
Molecular Weight 305.4 g/mol
IUPAC Name 1-(4-bromo-1-methylpyrrol-2-yl)-2,2,2-trichloroethanone
Standard InChI InChI=1S/C7H5BrCl3NO/c1-12-3-4(8)2-5(12)6(13)7(9,10)11/h2-3H,1H3
Standard InChI Key HUKQFKKFOGVZGH-UHFFFAOYSA-N
SMILES CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)Br
Canonical SMILES CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)Br

Chemical Identity and Structure

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone represents a specialized chemical entity with distinctive structural features that contribute to its reactivity profile and potential applications. Its fundamental molecular architecture consists of a pyrrole core with strategic halogen substitution.

Identification Parameters

The compound is precisely identified through various chemical identifiers that enable its unambiguous recognition in scientific literature and databases.

Table 1: Key Identification Parameters

ParameterValue
CAS Registry Number184643-69-4
Molecular FormulaC₇H₅BrCl₃NO
Molecular Weight305.38 g/mol
IUPAC Name1-(4-bromo-1-methylpyrrol-2-yl)-2,2,2-trichloroethanone
InChIInChI=1S/C7H5BrCl3NO/c1-12-3-4(8)2-5(12)6(13)7(9,10)11/h2-3H,1H3
InChIKeyHUKQFKKFOGVZGH-UHFFFAOYSA-N
SMILES NotationCN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)Br

The compound is also known by several synonyms including 4-Bromo-1-methyl-2-(trichloroacetyl)-1H-pyrrole and Ethanone, 1-(4-bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro- .

Structural Features

The molecular architecture of this compound consists of a 1-methyl-1H-pyrrole ring with specific functional group substitutions:

  • A bromine atom at the C-4 position of the pyrrole ring

  • A trichloroacetyl group (CCl₃CO-) attached at the C-2 position

  • A methyl group bonded to the nitrogen atom of the pyrrole

This arrangement creates a molecule with multiple reactive sites, each contributing to its chemical behavior and reactivity patterns .

Physical and Chemical Properties

Physical Characteristics

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone presents as a light yellow crystalline solid with a strong odor . Its physical properties make it suitable for various laboratory applications and synthetic procedures.

Table 2: Physical Properties

PropertyValue
Physical StateLight yellow crystalline solid
OdorStrong
Melting Point102-104°C
Boiling Point335.0±42.0°C (Predicted)
Density1.79±0.1 g/cm³ (Predicted)
SolubilityHigh solubility in ethanol, acetone, and dichloromethane
pKa-12.51±0.70 (Predicted)
Storage ConditionsRoom temperature in sealed container

The compound demonstrates excellent solubility in common organic solvents, particularly ethanol, acetone, and dichloromethane, facilitating its use in various synthetic applications .

Chemical Reactivity

The chemical reactivity of 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone is largely determined by its functional groups:

  • The bromine atom at the C-4 position serves as a potential site for substitution reactions

  • The trichloroacetyl group provides an electrophilic center that can participate in various transformations

  • The pyrrole ring itself can undergo typical heterocyclic reactions

These features collectively contribute to the compound's versatility in organic synthesis applications.

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone typically involves a sequential process of N-methylation, bromination, and trichloroacetylation of pyrrole. While specific synthetic routes can vary, the general approach follows established protocols for pyrrole functionalization.

Bromination Procedures

Bromination of the pyrrole ring typically employs reagents such as N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective substitution at the C-4 position. This reaction is typically conducted in solvents such as dichloromethane or chloroform at low temperatures to enhance selectivity .

Trichloroacetylation

Applications and Research Findings

The unique structural features of 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone make it valuable in various research and application contexts.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic systems. Its reactive functional groups allow for diverse transformations:

  • The bromine atom can be subjected to cross-coupling reactions (e.g., Suzuki-Miyaura, Stille)

  • The trichloroacetyl group can undergo various nucleophilic additions and substitutions

  • The combination of these transformations enables the creation of complex molecular frameworks

Chemical Transformations

Research involving this compound has explored various chemical transformations. One notable example is the ArMgX-mediated reduction of 2,2,2-trichloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone, a related compound. This reaction demonstrates the potential for selective reduction of the trichloroacetyl functionality, which could be applicable to the title compound as well .

Comparative Analysis with Related Compounds

Structural Analogs

The chemical landscape includes several structural analogs of 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone. One notable example is 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (CAS: 72652-32-5), which differs only in the absence of the methyl group on the pyrrole nitrogen .

Table 3: Comparison with Structural Analog

Property1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
CAS Number184643-69-472652-32-5
Molecular FormulaC₇H₅BrCl₃NOC₆H₃BrCl₃NO
Molecular Weight305.38 g/mol291.36 g/mol
Melting Point102-104°C134°C
N-SubstitutionN-methylN-H
Density (predicted)1.79±0.1 g/cm³1.946±0.06 g/cm³

The N-methyl substitution in the title compound alters its physical properties and potentially its reactivity compared to the unmethylated analog .

Related Functionalized Pyrroles

Another class of related compounds includes 1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone (CAS: 303997-66-2), which contains an additional bromoacetyl group at the C-4 position instead of just a bromine atom. This compound has a molecular weight of 347.4 g/mol and the molecular formula C₉H₇BrCl₃NO₂ .

The additional functional group increases the molecular complexity and provides additional sites for chemical transformation, potentially expanding its utility in organic synthesis.

Current Research Trends and Future Directions

Synthetic Methodology Development

Current research efforts focus on developing improved synthetic methods for preparing 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone and related compounds. These methodologies aim to:

  • Enhance yield and purity

  • Improve regioselectivity

  • Reduce environmental impact

  • Streamline production processes

Exploration of Biological Activities

Ongoing research investigates the potential biological activities of this compound and its derivatives, focusing on:

  • Antimicrobial properties

  • Antitumor activities

  • Structure-activity relationships

  • Mechanism of action studies

Application in Materials Science

Emerging research directions include the exploration of this compound's potential in materials science applications, such as:

  • Development of functional materials

  • Incorporation into polymer systems

  • Creation of novel sensing materials

  • Specialty chemical applications

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